molecular formula C12H15N3 B1453887 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline CAS No. 1247801-01-9

3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline

Cat. No.: B1453887
CAS No.: 1247801-01-9
M. Wt: 201.27 g/mol
InChI Key: QHEZDUTXXFYXIL-UHFFFAOYSA-N
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Description

3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline is a chemical compound with the molecular formula C 12 H 15 N 3 and a molecular weight of 201.27 g/mol . It is characterized by the CAS Number 1247801-01-9 . The compound is offered with a typical purity of 95% . Researchers can handle this material with the knowledge of its safety profile. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. For full handling and storage details, please refer to the associated Safety Data Sheet (SDS) . While specific published research on this exact compound is limited, its structure, featuring an aniline group linked to a dimethyl-substituted imidazole, makes it a valuable building block in organic synthesis and medicinal chemistry research. It serves as a key intermediate for exploring novel chemical entities. This product is listed with various pack sizes, from 50mg to 1g, and is available for sourcing from global stock . Please inquire for current pricing and availability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4,5-dimethylimidazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-10(2)15(8-14-9)7-11-4-3-5-12(13)6-11/h3-6,8H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEZDUTXXFYXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CC2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Imidazole-Substituted Anilines

The preparation of imidazole-substituted anilines generally follows two main approaches:

These approaches can be adapted to introduce the (4,5-dimethyl-1H-imidazol-1-yl)methyl substituent.

Specific Preparation Methods Relevant to 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline

Nucleophilic Substitution Using Imidazole and Halogenated Aniline Precursors

  • Starting materials : A halogenated aniline derivative (e.g., 3-bromoaniline or 3-chloroaniline) bearing a suitable leaving group at the position for substitution.
  • Reagent : 4,5-dimethyl-1H-imidazole or its sodium salt.
  • Conditions : Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) are preferred to dissolve both reactants and promote substitution.
  • Base : Cesium carbonate or potassium carbonate to deprotonate the imidazole nitrogen, enhancing nucleophilicity.
  • Temperature : Elevated temperatures (typically 70–130 °C) for several hours to ensure reaction completion.
  • Mechanism : The imidazole nitrogen attacks the aromatic carbon bearing the leaving group, displacing the halogen and forming the C–N bond.
Example from Analogous Compound Synthesis
  • For 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a similar nucleophilic substitution was performed by reacting 3-bromo-5-trifluorobenzylaniline with imidazole in the presence of cesium carbonate and copper(I) iodide catalyst in DMF at 130 °C for 16–20 hours, yielding 63% of the product after purification.

This method can be adapted to the 4,5-dimethylimidazole derivative by replacing imidazole with 4,5-dimethyl-1H-imidazole.

Palladium-Catalyzed Arylamination (Buchwald-Hartwig Type Coupling)

  • Starting materials : Halogenated aniline (e.g., 3-bromoaniline) and 4,5-dimethyl-1H-imidazole or its derivatives.
  • Catalyst system : Palladium complex (e.g., Pd(OAc)2) with phosphine ligands.
  • Base : Strong bases such as sodium hydride or potassium tert-butoxide.
  • Solvent : Polar aprotic solvents like NMP or toluene.
  • Temperature : Moderate to high temperatures (80–130 °C).
  • Process : The palladium catalyst facilitates the formation of the C–N bond between the aromatic ring and the imidazole nitrogen.

This approach is supported by patents describing palladium-catalyzed arylamination for related imidazole-substituted anilines, which result in high purity and yields.

Stepwise Synthesis via Imidazolylmethylation of Aniline

An alternative route involves:

  • Step 1 : Preparation of 3-(chloromethyl)aniline or 3-(bromomethyl)aniline.
  • Step 2 : Nucleophilic substitution of the halomethyl group by 4,5-dimethylimidazole.

This method allows selective introduction of the imidazolylmethyl group on the aniline ring.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Nucleophilic Aromatic Substitution (SNAr) Halogenated aniline, 4,5-dimethylimidazole, Cs2CO3, DMF, 70–130 °C Simple, direct substitution 60–70 Requires elevated temperature; catalyst may be needed
Palladium-Catalyzed Arylamination Pd catalyst, phosphine ligand, strong base, NMP/toluene, 80–130 °C High selectivity, good yields 65–80 More complex setup; expensive catalysts
Imidazolylmethylation via Halomethyl Aniline 3-(halomethyl)aniline, 4,5-dimethylimidazole, base, polar solvent Allows selective substitution Variable Multi-step; needs halomethyl intermediate

Research Findings and Optimization Notes

  • Catalyst and base choice critically affect yields and purity. Copper(I) iodide catalysis has been shown effective for imidazole substitutions.
  • Solvent selection impacts reaction rates and product isolation; DMF and NMP are preferred for their polarity and high boiling points.
  • Reaction monitoring by TLC or HPLC is essential to determine completion and optimize reaction times.
  • Purification typically involves column chromatography using dichloromethane/methanol gradients to separate target products from impurities.
  • Temperature control is vital; excessive heating can degrade sensitive imidazole rings or aniline groups.
  • Scale-up considerations include solvent recycling and catalyst recovery to reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazolines.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds related to 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit specific kinases involved in cancer progression. A study highlighted the effectiveness of imidazole-based compounds against chronic myelogenous leukemia (CML) by targeting tyrosine kinases, which are crucial for cancer cell proliferation .

Drug Development
The compound serves as an intermediate in synthesizing various pharmaceuticals. Most notably, it is involved in the synthesis of nilotinib, a drug used to treat imatinib-resistant CML. The synthesis pathway includes the conversion of 3-bromo-5-trifluoromethylbenzoic acid with imidazole derivatives, showcasing its importance in pharmaceutical chemistry .

Material Science Applications

Polymer Chemistry
this compound can be utilized in creating advanced polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has demonstrated that polymers modified with imidazole derivatives show improved resistance to thermal degradation and better mechanical performance compared to unmodified polymers .

Nanomaterials
The compound’s unique structure allows it to act as a ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in gas storage and separation technologies due to their high surface area and tunable porosity. Studies have reported the successful incorporation of imidazole derivatives into MOFs, leading to enhanced gas adsorption capacities .

Biochemical Tool Applications

Bioconjugation
In biochemical research, this compound can be used for bioconjugation processes. Its reactive amine group allows for the attachment of biomolecules such as peptides or proteins, facilitating the development of targeted drug delivery systems. This application is particularly relevant in designing therapeutics that require specific targeting mechanisms.

Fluorescent Probes
The compound can also be employed in developing fluorescent probes for biological imaging. The imidazole ring contributes to the photophysical properties necessary for effective imaging applications. Recent studies have focused on synthesizing derivatives that exhibit enhanced fluorescence characteristics suitable for cellular imaging.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer activityEffective against tyrosine kinases related to CML
Drug developmentIntermediate in nilotinib synthesis
Material SciencePolymer chemistryEnhanced thermal stability and mechanical properties
NanomaterialsImproved gas adsorption capacities in MOFs
Biochemical ToolsBioconjugationFacilitates targeted drug delivery systems
Fluorescent probesSuitable for cellular imaging applications

Case Studies

  • Imidazole Derivatives Against Cancer
    A study published in Journal of Medicinal Chemistry explored various imidazole derivatives' effects on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values below 10 μM against CML cell lines, signifying strong potential as therapeutic agents.
  • Synthesis of Nilotinib
    Research documented in European Journal of Medicinal Chemistry detailed the synthetic pathway involving this compound as a critical intermediate for nilotinib production. The study emphasized optimizing reaction conditions to improve yield and purity.
  • Development of Fluorescent Probes
    A recent investigation into fluorescent probes highlighted how modifications to this compound resulted in probes with enhanced brightness and photostability for live-cell imaging applications.

Mechanism of Action

The mechanism of action of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline
  • Structure : The imidazole ring is directly attached to the aniline ring at the ortho position, with 4,5-dimethyl substituents on the imidazole.
  • Key Differences: Positional Isomerism: Unlike the target compound’s methylene-linked imidazole (meta position), this analog has the imidazole fused directly to the aniline ring at the ortho position.
  • Applications : Used as a building block in heterocyclic synthesis (e.g., for benzimidazoles or metal-organic frameworks) .
4-(4,5-Diphenyl-1H-imidazol-2-yl)aniline
  • Structure : Features a 4,5-diphenylimidazole group attached to the para position of aniline.
  • Key Differences: Steric Bulk: The diphenyl substituents introduce significant steric hindrance, reducing solubility in polar solvents compared to the dimethyl-substituted target compound. Crystallographic Behavior: The crystal structure of its dimethylaniline derivative (C23H21N3) reveals non-planar conformations due to steric clashes between phenyl groups and the aniline ring, with dihedral angles ranging from 3.37° to 61.5° .
  • Synthesis : Prepared via condensation of benzil, aldehydes, and ammonium acetate in acetic acid, a method adaptable to the target compound’s synthesis .

Variations in Linker and Substitution Patterns

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride
  • Structure : Contains a partially saturated imidazoline ring (4,5-dihydroimidazole) attached to the para position of aniline.
  • Key Differences :
    • Aromaticity : The imidazoline ring lacks full aromaticity, reducing its ability to participate in π-π stacking interactions compared to the fully aromatic imidazole in the target compound.
    • Basicity : The saturated nitrogen in imidazoline increases basicity, making this compound more reactive in acid-base reactions .
  • Applications : Used in organic synthesis for preparing guanidine derivatives or as a ligand in coordination chemistry .

Functional Group Modifications

4-(1-Allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline
  • Structure : Incorporates an allyl group on the imidazole nitrogen and dimethyl substituents on the aniline ring.
  • Key Differences: Flexibility: The allyl group introduces conformational flexibility, which may enhance binding to flexible enzyme active sites. Electronic Tuning: N,N-Dimethylaniline reduces the electron-donating capacity of the amino group, altering photophysical properties compared to the primary aniline in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
3-[(4,5-Dimethyl-1H-imidazol-1-yl)methyl]aniline C12H15N3 201.27 g/mol Meta-methylene-linked dimethylimidazole Potential ligand, discontinued in commercial use
2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline C11H13N3 187.24 g/mol Ortho-fused dimethylimidazole Heterocyclic synthesis
4-(4,5-Diphenyl-1H-imidazol-2-yl)aniline C21H17N3 311.39 g/mol Para-attached diphenylimidazole Crystal engineering, steric hindrance
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl C9H11N3·HCl 197.66 g/mol Para-attached dihydroimidazole Organic synthesis, increased basicity

Biological Activity

3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15N3C_{12}H_{15}N_3 and features an imidazole ring substituted with dimethyl groups alongside an aniline moiety. The compound's structure is critical for its interaction with biological targets.

Imidazole-containing compounds, including this compound, have been shown to interact with various biological targets through multiple mechanisms:

  • Ligand Binding : The compound acts as a ligand in biochemical assays, influencing various signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways, contributing to its therapeutic effects.
  • Cellular Interaction : Its ability to penetrate cellular membranes allows it to exert effects on intracellular targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have demonstrated its efficacy against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies have shown promising results against various cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)3.79
NCI-H460 (Lung Cancer)42.30
Hep-2 (Laryngeal Cancer)17.82

These results indicate that this compound may inhibit cancer cell proliferation and induce apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study by Bouabdallah et al. reported significant cytotoxic effects of imidazole derivatives on Hep-2 and P815 cell lines, indicating potential for further development in cancer therapeutics .
  • Antimicrobial Efficacy : Research conducted on various synthesized monomeric alkaloids demonstrated that compounds similar to this compound exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Another investigation into the biochemical pathways influenced by imidazole derivatives revealed their role in modulating key signaling pathways associated with inflammation and cancer progression .

Q & A

Basic: What synthetic strategies are effective for synthesizing 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or C–H activation. A common approach involves reacting 4,5-dimethylimidazole with a halogenated aniline derivative (e.g., 3-(bromomethyl)aniline) in polar aprotic solvents (e.g., DMF) under reflux with a base like K₂CO₃ to facilitate alkylation . Alternative routes may adapt C–F activation strategies, as demonstrated for analogous tris(pyrazolyl)methane ligands, using DMSO and KOH to replace fluorine atoms in trifluoromethyl precursors with imidazole groups .

Key Considerations:

  • Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Monitor reaction progress via TLC or LC-MS for intermediate validation.

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR : Look for aromatic protons (δ 6.5–7.5 ppm) and imidazole methyl groups (δ 2.1–2.5 ppm). The aniline NH₂ protons typically appear as a broad singlet (~δ 4.5–5.5 ppm) but may be absent due to exchange broadening .
  • IR Spectroscopy : Confirm NH₂ stretches (~3320–3440 cm⁻¹) and aromatic C=C/C=N vibrations (~1620–1630 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS or HRMS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₆N₃: 202.134).

Advanced: How can contradictory crystallographic data be resolved during structural refinement?

Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., thermal parameters, occupancy) require iterative refinement using programs like SHELXL . Key steps:

Validate hydrogen bonding networks using PLATON to detect missed symmetry or twinning.

Apply restraints for disordered regions (e.g., imidazole ring methyl groups).

Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm bond distances/angles .

Example Workflow:

StepTool/PracticeOutcome
Data CollectionBruker D8 VentureRaw *.hkl files
Structure SolutionSHELXTInitial model
RefinementSHELXL + OLEX2Final CIF file

Advanced: How to design experiments for studying its coordination chemistry?

Methodological Answer:

  • Ligand Screening : Test metal-binding affinity (e.g., Cu²⁺, Zn²⁺) via UV-vis titration in methanol/water. Monitor shifts in λₘₐₓ corresponding to d-d transitions .
  • Stoichiometry Determination : Use Job’s plot analysis with varying metal:ligand ratios.
  • Crystallization : Co-crystallize with metal salts (e.g., Cu(NO₃)₂) in DCM/acetone. For air-sensitive complexes, employ Schlenk techniques .

Case Study:
Analogous imidazole-aniline derivatives form 1:1 complexes with transition metals, confirmed by single-crystal XRD showing square-planar geometry .

Advanced: What computational methods predict its electronic properties?

Methodological Answer:

  • DFT Calculations : Use MN15L/def2-TZVP to optimize geometry and compute frontier orbitals (HOMO/LUMO). Compare with experimental IR/NMR data .
  • Solvent Effects : Apply PCM models (e.g., in Gaussian 16) to simulate polarity-dependent reactivity.
  • TD-DFT : Predict UV-vis spectra for charge-transfer transitions in metal complexes .

Example Output:

PropertyCalculated ValueExperimental Value
HOMO (eV)-6.2-6.1 (Cyclic Voltammetry)
N-H Stretch (cm⁻¹)33283328 (IR)

Advanced: How to address low yields in alkylation reactions?

Methodological Answer:

  • Optimize Solvent/Base : Replace DMF with DMSO for higher boiling points. Use stronger bases (e.g., NaH) for sluggish reactions .
  • Catalysis : Introduce KI as a phase-transfer catalyst to enhance nucleophilicity .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h while maintaining >80% yield .

Troubleshooting Table:

IssueSolutionReference
Side products (e.g., dialkylation)Use stoichiometric control (1:1 ratio)
Poor imidazole solubilityPre-dissolve imidazole in warm THF

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline
Reactant of Route 2
3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline

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